molecular formula C11H11NOS B1643186 4-Cyano-4-(thien-2-yl)cyclohexanone

4-Cyano-4-(thien-2-yl)cyclohexanone

Cat. No.: B1643186
M. Wt: 205.28 g/mol
InChI Key: ALRLCKXXSWRJQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Cyano-4-(thien-2-yl)cyclohexanone is a useful research compound. Its molecular formula is C11H11NOS and its molecular weight is 205.28 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H11NOS

Molecular Weight

205.28 g/mol

IUPAC Name

4-oxo-1-thiophen-2-ylcyclohexane-1-carbonitrile

InChI

InChI=1S/C11H11NOS/c12-8-11(10-2-1-7-14-10)5-3-9(13)4-6-11/h1-2,7H,3-6H2

InChI Key

ALRLCKXXSWRJQO-UHFFFAOYSA-N

SMILES

C1CC(CCC1=O)(C#N)C2=CC=CS2

Canonical SMILES

C1CC(CCC1=O)(C#N)C2=CC=CS2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of 8.0 g. (0.0304 mole) of 4-(2-thienyl)-4-cyano-2-carbomethoxycyclohexanone in 200 ml. acetic acid and 100 ml. 10% aqueous sulfuric acid is heated on the steam bath with mechanical stirring for 24 hours. The mixture is then allowed to cool, diluted with water and extracted thoroughly with benzene. The organic layer is washed in turn with water, aqueous sodium bicarbonate and brine and taken to dryness. The residual solid is recrystallized from methylene chloride:Skellysolve B to afford 4.10 g. (66% yield) of 4-(2-thienyl)-4-cyanocyclohexanone, m.p. 117.5°-119° C.
Name
4-(2-thienyl)-4-cyano-2-carbomethoxycyclohexanone
Quantity
0.0304 mol
Type
reactant
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0 (± 1) mol
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Synthesis routes and methods II

Procedure details

Conc. HCl (60 ml) was added to ethyl 5-cyano-2-oxo-5-(thiophen-2-yl)cyclohexanecarboxylate (12 g) in acetic acid (120 ml). The reaction mixture was refluxed for 3 hours (110° C.-120° C.). The mixture was cooled to 0° C. and adjusted with 2N NaOH-solution (200 ml) until it was neutral (pH ˜7).
Name
Quantity
60 mL
Type
reactant
Reaction Step One
Name
ethyl 5-cyano-2-oxo-5-(thiophen-2-yl)cyclohexanecarboxylate
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
120 mL
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solvent
Reaction Step One
Name
Quantity
200 mL
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reactant
Reaction Step Two

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